2-Naphthalenecarboxylic acid, 4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white or slightly yellow solid with a distinctive aromatic odor. This compound is soluble in solvents such as acetone, chloroform, methanol, and ethanol .
Mechanism of Action
Target of Action
4,5-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA increases the expression level of this pump . It also targets the transcription activation proteins MarA, SoxS, and Rob, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .
Mode of Action
DHNA interacts with its targets to increase their expression levels . For instance, it increases the expression level of the AcrAB-TolC multidrug efflux pump . It also increases the promoter activity of marA and soxS .
Biochemical Pathways
DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . It is also involved in the oxidation of hydroxynaphthoic acids . For instance, it is converted from 1-, 3-, and 6-hydroxy-2-naphthoic acids by the bacterial P450 monooxygenase CYP199A2 .
Pharmacokinetics
It is known that dhna is a bacterial-derived metabolite . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties may depend on the characteristics of the bacteria that produce it.
Result of Action
The action of DHNA results in increased organic solvent tolerance in E. coli . This is beneficial for the bioproduction of various valuable chemicals . DHNA also stimulates the growth of bifidobacteria , which can improve conditions in the human intestine .
Action Environment
The action, efficacy, and stability of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the organic solvent tolerance of E. coli . .
Biochemical Analysis
Biochemical Properties
4,5-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions. It is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, which exhibits oxidation activity towards hydroxynaphthoic acids . The nature of these interactions involves the regioselective oxidation of hydroxynaphthoic acids .
Cellular Effects
The effects of 4,5-dihydroxy-2-naphthoic acid on cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also exhibits anti-tumorigenic potential, reducing the colony-forming abilities of certain cancer cell lines .
Molecular Mechanism
At the molecular level, 4,5-dihydroxy-2-naphthoic acid exerts its effects through various mechanisms. It is involved in the oxidation of 2-naphthoic acid to 7- and 8-hydroxy-2-naphthoic acids, a process catalyzed by CYP199A2 . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of 4,5-dihydroxy-2-naphthoic acid can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that the compound exhibits anti-cancer effects in prostate cancer cell lines .
Metabolic Pathways
4,5-Dihydroxy-2-naphthoic acid is involved in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2 in the process of oxidation .
Preparation Methods
The preparation of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- typically involves chemical synthesis. One common method is the acid-catalyzed reaction of 2-naphthol with benzaldehyde to form 2-naphthyl-1,2-diphenylmethanone, which is then hydrolyzed under basic conditions to yield the target compound . This process involves the following steps:
Acid-Catalyzed Reaction: 2-naphthol reacts with benzaldehyde in the presence of an acid catalyst to form 2-naphthyl-1,2-diphenylmethanone.
Base-Catalyzed Hydrolysis: The intermediate product is then hydrolyzed using a base to produce 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: It can be used in biochemical assays and studies involving enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be compared with other similar compounds such as:
2-Naphthoic acid: Similar in structure but lacks the hydroxy groups at positions 4 and 5.
1,4-Dihydroxy-2-naphthoic acid: Similar but with hydroxy groups at different positions.
2-Naphthaleneacetic acid: Contains an acetic acid group instead of a carboxylic acid group. The presence of hydroxy groups at specific positions in 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- makes it unique and influences its chemical reactivity and applications.
Properties
IUPAC Name |
4,5-dihydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQACEHKQPSVTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.